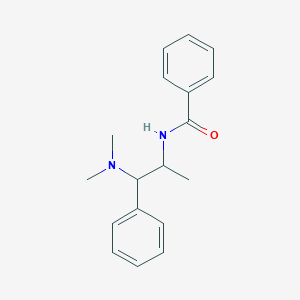

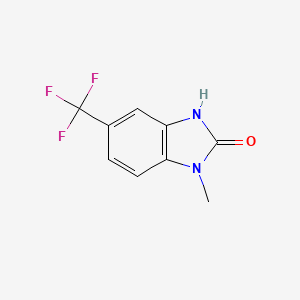

![molecular formula C23H21FN4O4 B2471600 methyl 2-(2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoate CAS No. 1421452-07-4](/img/structure/B2471600.png)

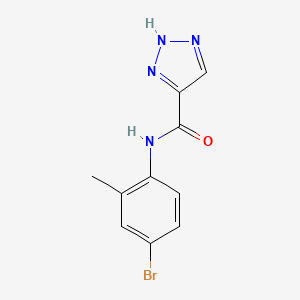

methyl 2-(2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Synthesis Analysis

The synthesis of similar compounds often involves acylation of a base compound by a specific chloride . For example, the preparation of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, was achieved via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

Synthesis of Imidazo[1,2-b]Pyrazole Derivatives : Methyl 2-(2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoate is synthesized as part of a broader group of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives, demonstrating the chemical flexibility and potential for creating diverse compounds (Pilgram, 1980).

Formation of Novel Compounds : These derivatives can be reacted with various chemicals, leading to the formation of novel compounds with potential pharmaceutical applications, like anti-inflammatory agents (Sunder & Maleraju, 2013).

Potential Antipsychotic Agents : Certain derivatives demonstrate antipsychotic-like profiles in behavioral animal tests, offering a new avenue for the development of antipsychotic medications (Wise et al., 1987).

Chemical Reactivity and Applications

Versatile Reactivity : The chemical structure of these derivatives allows for a range of reactions with other agents, facilitating the synthesis of pyrazole, thiazole, and thiadiazole derivatives, thus highlighting its versatility in chemical synthesis (Khalil, Sayed, & Raslan, 2012).

Supramolecular Structures and Antioxidant Activity : Coordination complexes constructed from pyrazole-acetamide derivatives, including the one , are studied for their supramolecular architectures and antioxidant activities, indicating potential in biomedical research (Chkirate et al., 2019).

Potential Pharmacological Properties

Antioxidant and Antimicrobial Activities : Derivatives are synthesized and evaluated for their antioxidant and antimicrobial activities, suggesting their potential use in medical and pharmaceutical fields (Bassyouni et al., 2012).

Cytotoxic Activities : The compounds synthesized from these derivatives have been screened for cytotoxic activities, indicating their potential use in cancer research and therapy (Hegazi et al., 2010).

Antiulcer and Antisecretory Activities : Certain derivatives are tested for histamine H2-receptor antagonist, gastric antisecretory, and antiulcer activities, showing promise in gastrointestinal disorder treatments (Katsura et al., 1992).

Herbicidal Activity : Some derivatives exhibit high bioactivity as herbicides, indicating potential agricultural applications (Zhou et al., 2010).

Wirkmechanismus

Eigenschaften

IUPAC Name |

methyl 2-[[2-[7-ethyl-6-(4-fluorophenyl)-2-oxo-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4O4/c1-3-15-20(13-8-10-14(24)11-9-13)27-28-18(22(30)26-21(15)28)12-19(29)25-17-7-5-4-6-16(17)23(31)32-2/h4-11,18H,3,12H2,1-2H3,(H,25,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJHWVBFKZQNNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2NC(=O)C(N2N=C1C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

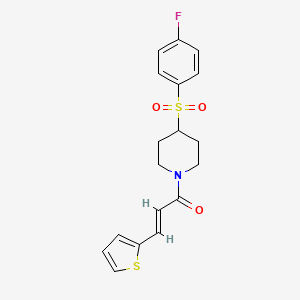

![N-(4-chlorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2471517.png)

![N-(3,5-dimethoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2471518.png)

![2-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2471520.png)

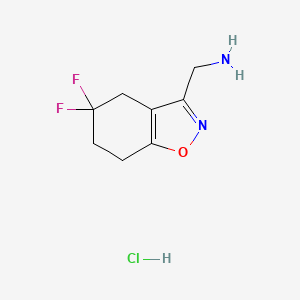

![3-[(4-methylbenzyl)amino]-N-[3-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B2471525.png)

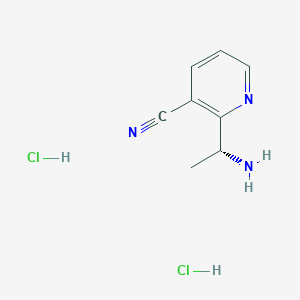

![(E)-4-(2,5-dioxopyrrolidin-1-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2471532.png)